molecular formula C19H14F3N3OS B3006202 4-((pyrimidin-2-ylthio)methyl)-N-(3-(trifluoromethyl)phenyl)benzamide CAS No. 823834-27-1

4-((pyrimidin-2-ylthio)methyl)-N-(3-(trifluoromethyl)phenyl)benzamide

Cat. No.: B3006202
CAS No.: 823834-27-1
M. Wt: 389.4
InChI Key: UKXFBXXZADCXHY-UHFFFAOYSA-N
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Description

4-((pyrimidin-2-ylthio)methyl)-N-(3-(trifluoromethyl)phenyl)benzamide is a synthetic organic compound designed for research and development purposes. This molecule features a benzamide core linked to a pyrimidine ring via a thiomethyl ether bridge and incorporates a trifluoromethyl phenyl group, a motif known to enhance metabolic stability and binding affinity in bioactive molecules . Compounds with pyrimidine moieties are frequently investigated for their diverse biological activities, which can include antifungal and antibacterial properties, making them valuable scaffolds in agrochemical research . Additionally, such structures are of significant interest in medicinal chemistry for the discovery and optimization of new therapeutic agents, particularly as potential enzyme inhibitors . The presence of the trifluoromethyl group is a common strategy in lead optimization to improve a compound's lipophilicity and overall pharmacokinetic profile. This product is intended for laboratory research use only and is not for human or veterinary diagnostic or therapeutic use. Researchers are encouraged to conduct their own experiments to fully characterize this compound's properties and mechanisms of action.

Properties

IUPAC Name

4-(pyrimidin-2-ylsulfanylmethyl)-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3OS/c20-19(21,22)15-3-1-4-16(11-15)25-17(26)14-7-5-13(6-8-14)12-27-18-23-9-2-10-24-18/h1-11H,12H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXFBXXZADCXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)CSC3=NC=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((pyrimidin-2-ylthio)methyl)-N-(3-(trifluoromethyl)phenyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidin-2-ylthio intermediate, which is then coupled with a benzamide derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-((pyrimidin-2-ylthio)methyl)-N-(3-(trifluoromethyl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

This compound features a pyrimidine ring, a trifluoromethyl group, and a benzamide backbone, which contribute to its biological activity. The presence of the trifluoromethyl group is known to enhance metabolic stability and lipophilicity, making it a promising candidate for therapeutic applications.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds similar to 4-((pyrimidin-2-ylthio)methyl)-N-(3-(trifluoromethyl)phenyl)benzamide.

  • Mechanism of Action : The compound has been shown to inhibit specific protein targets involved in cancer cell proliferation. For instance, it may interact with Bcl-2 family proteins, which play critical roles in regulating apoptosis in cancer cells .
  • Case Studies : In vitro studies demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. One study reported an IC50 value indicating effective inhibition at low concentrations .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against certain bacterial strains.

  • Target Pathogens : It has been tested against Mycobacterium tuberculosis and other pathogenic bacteria. The structure allows it to penetrate bacterial membranes effectively, disrupting cellular functions .
  • Efficacy : In comparative studies, compounds with similar structures showed promising results in inhibiting bacterial growth with MIC values indicating moderate to high efficacy against resistant strains .

Neurological Applications

Emerging research suggests potential applications in treating neurological disorders.

  • Neuroprotective Effects : Compounds related to this structure have been studied for their neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism may involve the modulation of neurotransmitter pathways and reduction of oxidative stress .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions, including:

  • Starting Materials : The synthesis typically begins with commercially available pyrimidine derivatives and is followed by thiol-methylation reactions.
  • Optimization : Various synthetic routes have been optimized to enhance yield and purity, making it feasible for large-scale production for research purposes .

Future Research Directions

Ongoing research is focused on:

  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
  • Clinical Trials : There is a need for clinical trials to assess the safety and efficacy of this compound in humans.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/DiseaseObserved EffectReference
AnticancerVarious cancer cell linesSignificant cytotoxicity
AntimicrobialMycobacterium tuberculosisModerate inhibition
NeuroprotectiveNeurodegenerative modelsReduced oxidative stress

Mechanism of Action

The mechanism of action of 4-((pyrimidin-2-ylthio)methyl)-N-(3-(trifluoromethyl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues with Modified Heterocyclic Substituents

Pyrimidine/Purine-Based Derivatives
  • Compound 8 (): 4-((6-Amino-2-fluoro-9H-purin-9-yl)methyl)-N-(3-(trifluoromethyl)phenyl)benzamide Key Difference: Purine ring (6-amino-2-fluoro) replaces pyrimidine-thioether. Properties: Higher melting point (309–311°C) and 78% yield. Exhibits anticancer activity in vitro . Comparison: The purine scaffold may enhance DNA interaction, whereas the pyrimidine-thioether in the target compound could improve solubility or kinase selectivity.
  • Compound 22 (): N-(3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-4-(((4-(pyridin-2-yl)pyrimidin-2-yl)amino)methyl)benzamide Key Difference: Pyrimidin-2-ylamino linkage instead of thioether. Properties: 96.67% purity, 150–152°C melting point. Designed for kinase inhibition .
Kinase Inhibitors with Trifluoromethylphenyl Groups
  • Bafetinib (): 4-[[(3S)-3-(Dimethylamino)pyrrolidin-1-yl]methyl]-N-[4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]phenyl]-3-(trifluoromethyl)benzamide Key Difference: Bipyrimidinylamino substituent and dimethylaminopyrrolidine moiety. Comparison: The target compound’s simpler pyrimidine-thioether structure may reduce synthetic complexity while retaining kinase affinity.

Analogues with Sulfur-Containing Linkages

  • Compound 9d () : 4-(Thiophen-3-yl)-N-(4-(4-(2-(trifluoromethyl)phenyl)-1,4-diazepan-1-yl)butyl)benzamide

    • Key Difference : Thiophene substituent and diazepane ring.
    • Properties : 59% yield, LC/MS [M+H]+: 502. Shows serotonin receptor modulation .
    • Comparison : The thioether in the target compound may offer greater conformational rigidity than the thiophene-diazepane system.
  • 5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide () :

    • Key Difference : Salicylamide core with trifluoromethylphenyl group.
    • Activity : Antimicrobial against Desulfovibrio piger (64–66% biomass inhibition at 1.10 µmol/L) .
    • Comparison : The benzamide-pyrimidine-thioether structure may broaden biological activity compared to salicylamides.

Biological Activity

The compound 4-((pyrimidin-2-ylthio)methyl)-N-(3-(trifluoromethyl)phenyl)benzamide is a benzamide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its synthesis, biological mechanisms, and specific activities, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound involves multi-step organic reactions. A common method includes preparing the pyrimidin-2-ylthio intermediate, which is then coupled with a benzamide derivative under controlled conditions to ensure high yield and purity.

General Reaction Scheme:

  • Preparation of pyrimidin-2-ylthio intermediate.
  • Coupling with a trifluoromethyl-substituted benzamide.
  • Purification through crystallization.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cancer progression. Notably, it has been shown to inhibit the activity of the ABCC10 transporter, which mediates resistance to paclitaxel, a common chemotherapeutic agent. This inhibition enhances the efficacy of paclitaxel in resistant cancer cells .

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity across various cancer cell lines. For instance, it has been tested against multiple types of cancer including breast, colon, and melanoma cancers.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)% Inhibition
T-47D (Breast)1.9590.47
HCT-116 (Colon)0.8084.32
SK-MEL-5 (Melanoma)0.8781.58

These results demonstrate the compound's potential as a therapeutic agent in oncology .

Case Studies

Several studies have investigated the effects of this compound in vivo and in vitro:

  • Study on Colorectal Cancer : The compound was shown to inhibit growth in human colorectal cancer cells significantly, suggesting its potential for treating gastrointestinal malignancies .
  • Combination Therapy with Paclitaxel : In animal models, the combination of this compound with paclitaxel demonstrated enhanced antitumor efficacy compared to paclitaxel alone, highlighting its role as a resistance modulator .

Enzyme Inhibition

Beyond its anticancer properties, this compound also shows promise as an enzyme inhibitor. It has been studied for its effects on various enzymes involved in metabolic processes.

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)Mechanism
Alkaline Phosphatase0.420Competitive Inhibition
ABC Transporter25 nMNoncompetitive Inhibition

These findings indicate that the compound could be useful in therapeutic strategies targeting metabolic pathways associated with cancer progression .

Future Directions

Future research should focus on:

  • Mechanistic Studies : Further elucidating the molecular pathways affected by this compound.
  • Clinical Trials : Evaluating its efficacy and safety in human subjects.
  • Structural Modifications : Developing analogs that may enhance potency or reduce toxicity.

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